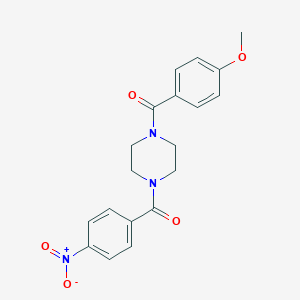![molecular formula C11H12N2O2S B229566 3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229566.png)
3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione, also known as MMPI, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MMPI is a thiazolidinedione derivative, and its chemical structure is similar to that of other thiazolidinedione drugs such as pioglitazone and rosiglitazone. MMPI has been shown to have a range of pharmacological effects, including anti-inflammatory, anti-tumor, and anti-diabetic properties. In
Wirkmechanismus
The exact mechanism of action of 3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione is not fully understood. However, it is thought to work by inhibiting the activity of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is involved in the breakdown of incretin hormones, which play a role in regulating blood glucose levels. By inhibiting DPP-4, 3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione may increase the levels of incretin hormones, leading to improved glucose control in diabetic patients.
Biochemical and Physiological Effects
3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, 3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has also been shown to have antioxidant and anti-apoptotic effects. It has been suggested that 3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione may work by scavenging free radicals, which can cause cellular damage and contribute to the development of disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione in lab experiments is its broad range of pharmacological effects. 3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has been shown to have anti-tumor, anti-inflammatory, and anti-diabetic properties, making it a potentially useful compound for a range of research applications. However, one of the limitations of using 3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are a number of future directions for research on 3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione. One area of research is in the development of new synthetic methods for the compound, with the aim of increasing the yield and efficiency of the synthesis process. Another area of research is in the identification of new therapeutic applications for 3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione, particularly in the treatment of inflammatory conditions and cancer. Finally, there is a need for further studies to elucidate the exact mechanism of action of 3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione, which could lead to the development of more targeted and effective therapies.
Synthesemethoden
The synthesis of 3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione involves the reaction of 3-methyl-4-nitroaniline with ethyl acetoacetate, followed by reduction of the nitro group to an amino group using tin and hydrochloric acid. The resulting compound is then cyclized with thiosemicarbazide to form the thiazolidine ring. The final product is obtained by acylation of the amino group with succinic anhydride. The yield of the synthesis is typically around 45%.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. 3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has been shown to have anti-tumor effects in a range of cancer cell lines, including breast, lung, and colon cancer. It has been suggested that 3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione may work by inhibiting the growth of cancer cells through the induction of apoptosis, or programmed cell death.
In addition to its anti-tumor effects, 3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has also been shown to have anti-inflammatory properties. It has been suggested that 3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione may work by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This makes 3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione a potential therapeutic agent for a range of inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
Molekularformel |
C11H12N2O2S |
|---|---|
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
3-methyl-5-(3-methylanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2S/c1-7-4-3-5-8(6-7)12-9-10(14)13(2)11(15)16-9/h3-6,9,12H,1-2H3 |
InChI-Schlüssel |
RGMQJQCTVWKQPF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)C |
Kanonische SMILES |
CC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(4-Nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B229483.png)
![1-[1-(2-Nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B229485.png)
![2-{4-[1-(4-Nitrobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B229488.png)
![2-{4-[1-(3-Nitrobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B229489.png)
![1-[1-(4-Nitrobenzyl)-4-piperidinyl]azepane](/img/structure/B229492.png)
![1-[1-(2-Nitrobenzyl)-4-piperidinyl]azepane](/img/structure/B229493.png)
![1-(3-Bromobenzyl)-4-[(4-bromophenoxy)acetyl]piperazine](/img/structure/B229495.png)
![2-(4-Methoxyphenoxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B229497.png)
![1-[(4-Methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229498.png)
![4-Bromophenyl 2-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-oxoethyl ether](/img/structure/B229499.png)
![1-[(3-Methylphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B229502.png)
![1-(2-Bromobenzyl)-4-[(4-bromophenoxy)acetyl]piperazine](/img/structure/B229503.png)

